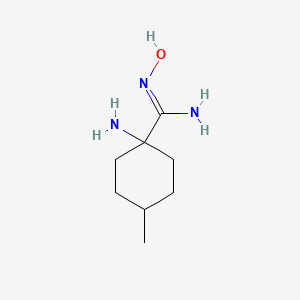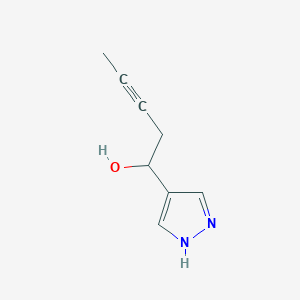
1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol is a chemical compound with the molecular formula C8H10N2O. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring attached to a pentyn-1-ol moiety, making it an interesting subject for various chemical and biological studies .
Preparation Methods
The synthesis of 1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 4-pentyn-1-ol with hydrazine hydrate in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the pyrazole ring.
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include functionalized pyrazoles and their derivatives .
Scientific Research Applications
1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
1-(1H-Pyrazol-4-yl)pent-3-yn-1-ol can be compared with other similar compounds, such as:
4-(1H-Pyrazol-4-yl)but-3-yn-1-ol: This compound has a similar structure but with a shorter carbon chain, which may affect its reactivity and biological activity.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound contains additional nitro groups and a triazole ring, making it more energetic and potentially useful as an explosive.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)pent-3-yn-1-ol |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-8(11)7-5-9-10-6-7/h5-6,8,11H,4H2,1H3,(H,9,10) |
InChI Key |
NSQHODHAWZALCU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(C1=CNN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Azetidin-3-yloxy)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B13314083.png)
![2-[(1Z)-3,3-Dimethylcyclopentylidene]acetic acid](/img/structure/B13314084.png)
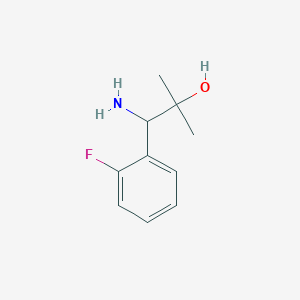
![Methyl 8-oxospiro[4.5]decane-7-carboxylate](/img/structure/B13314096.png)

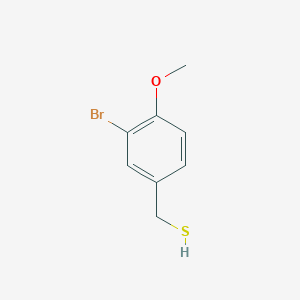
![N'-[(1Z)-(4-chlorophenyl)methylidene]-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridec-4-ene-5-carbohydrazide](/img/structure/B13314117.png)
![1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13314120.png)


![3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B13314132.png)
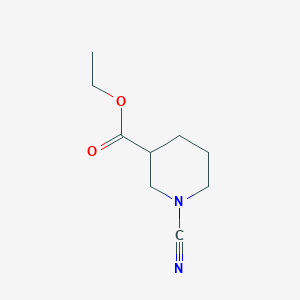
![3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine](/img/structure/B13314148.png)
